molecular formula C11H7Cl2NO B8293313 6-Chloro-3-(p-chlorophenoxy)pyridine

6-Chloro-3-(p-chlorophenoxy)pyridine

Cat. No.: B8293313
M. Wt: 240.08 g/mol
InChI Key: FEKAXCSBZQRANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(p-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7Cl2NO and its molecular weight is 240.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)pyridine

InChI

InChI=1S/C11H7Cl2NO/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H

InChI Key

FEKAXCSBZQRANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 22 g of 3-(p-chlorophenoxy)pyridine N-oxide in 500 ml of chloroform is added dropwise to 77 g of refluxing phosphorous oxychloride. The mixture is refluxed 30 minutes, cooled and concentrated at reduced pressure. The resulting oil is dissolved in 400 ml of dichloromethane, washed with 40 ml ice cold concentrated ammonium hydroxide and the dichloromethane solution is dried over anhydrous MgSO4. The mixture is filtered, concentrated under reduced pressure and distilled to yield the mixture of desired chlorinated pyridines; bp 103°-105° C./0.1 mm. The oil is dissolved in 100 ml of toluene and chromatographed over 400 g of silica gel in toluene to yield in the first eluate, 6-chloro-3-(p-chlorophenoxy)pyridine. Continued elution with toluene yields 2-chloro 3-(p-chlorophenoxy)pyridine. Finally, elution with toluene-methanol (50:50) yields 4-chloro-3-(p-chlorophenoxy)pyridine.
Name
3-(p-chlorophenoxy)pyridine N-oxide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
chlorinated pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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